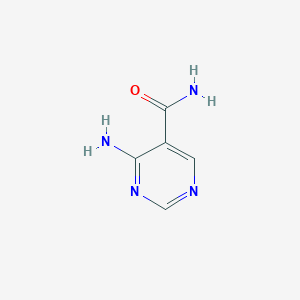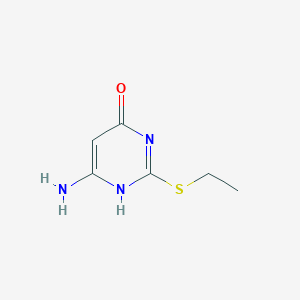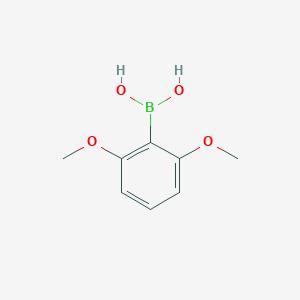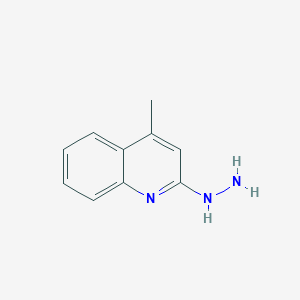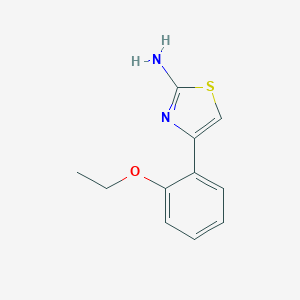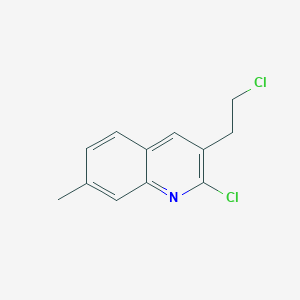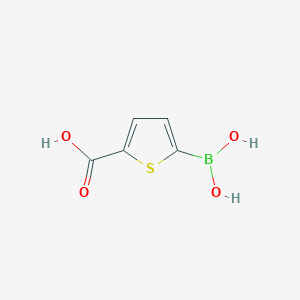
N-phenylethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenylethanesulfonamide (N-PEA) is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a sulfonamide derivative and has been found to have a wide range of applications in various fields of research.
Mecanismo De Acción
N-phenylethanesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from converting carbon dioxide to bicarbonate ions, which are essential for maintaining the pH of tissues and organs.
Biochemical and Physiological Effects:
N-phenylethanesulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce intraocular pressure in the eye, which makes it a potential treatment for glaucoma. It has also been found to have anticonvulsant effects, which make it a potential treatment for epilepsy. Additionally, N-phenylethanesulfonamide has been found to have anticancer properties, making it a potential treatment for various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-phenylethanesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily determined through recrystallization. It has also been found to be stable under various conditions, making it suitable for long-term storage. However, one limitation of N-phenylethanesulfonamide is that it can be toxic in high doses, which requires careful handling in lab experiments.
Direcciones Futuras
There are several future directions for research on N-phenylethanesulfonamide. One potential area of research is the development of N-phenylethanesulfonamide derivatives that have improved pharmacological properties. Another potential area of research is the investigation of the role of N-phenylethanesulfonamide in various diseases, such as cancer and epilepsy. Additionally, the development of new methods for synthesizing N-phenylethanesulfonamide could lead to improved yields and purity.
Conclusion:
N-phenylethanesulfonamide is a sulfonamide derivative that has been extensively used in scientific research for its ability to inhibit carbonic anhydrase enzymes. Its unique properties have made it a potential treatment for various diseases such as glaucoma, epilepsy, and cancer. However, careful handling is required due to its toxicity in high doses. Future research on N-phenylethanesulfonamide could lead to the development of new treatments for various diseases and improved methods for synthesizing this compound.
Métodos De Síntesis
The synthesis of N-phenylethanesulfonamide involves the reaction of aniline with ethanesulfonyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-phenylethanesulfonamide has been extensively used in scientific research for its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in regulating the pH of various tissues and organs in the body. Inhibition of these enzymes has been found to have therapeutic potential in various diseases such as glaucoma, epilepsy, and cancer.
Propiedades
Número CAS |
2225-19-6 |
|---|---|
Nombre del producto |
N-phenylethanesulfonamide |
Fórmula molecular |
C8H11NO2S |
Peso molecular |
185.25 g/mol |
Nombre IUPAC |
N-phenylethanesulfonamide |
InChI |
InChI=1S/C8H11NO2S/c1-2-12(10,11)9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
Clave InChI |
IQVSWLPEOQMCQD-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC=CC=C1 |
SMILES canónico |
CCS(=O)(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



